3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.79. The purity is usually 95%.
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Scientific Research Applications
1. Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variants similar to the requested compound, have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential use in agricultural sectors for weed control and crop management (Moran, 2003).
2. Antimicrobial Activity
Compounds structurally related to 3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide have shown significant antimicrobial properties. The synthesis of related compounds demonstrated inhibition against various bacterial and fungal strains, indicating a potential for the development of new antimicrobial agents (El Mariah, 2009), (Patil et al., 2021).
3. Versatile Scaffold for Drug Development
The compound's structural class, specifically 1,2,4-triazolo[4,3-a]pyrazin-3-one, has been identified as a versatile scaffold for the development of adenosine human receptor antagonists, particularly targeting the hA2A adenosine receptor. This highlights its potential in therapeutic applications, including neuroprotective effects in Parkinson's disease models (Falsini et al., 2017).
4. Synthesis of Anticancer Drug Intermediates
The compound class including this compound serves as important intermediates in the synthesis of small molecule anticancer drugs. Its synthesis and characterization have been pivotal in advancing cancer treatment research (Zhang et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, by binding to its active site . This interaction can inhibit the normal function of PARP, which may lead to the disruption of cellular processes such as DNA repair .
Biochemical Pathways
The inhibition of PARP can affect various biochemical pathways. One of the most significant is the DNA repair pathway . When PARP is inhibited, the repair of single-strand DNA breaks is impaired. This can lead to the accumulation of DNA damage, potentially causing cell death .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and are able to effectively reach their target sites .
Result of Action
The result of the compound’s action is the inhibition of PARP, leading to the disruption of DNA repair processes. This can cause the accumulation of DNA damage, leading to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-24-16-15-21-20-13(22(15)8-7-18-16)10-19-14(23)6-5-11-3-2-4-12(17)9-11/h2-4,7-9H,5-6,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMKSYJNIWICRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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